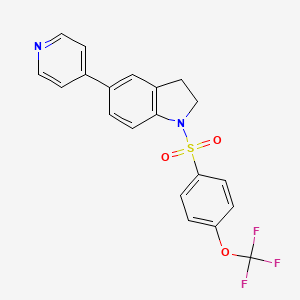

5-(Pyridin-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)indoline

Description

5-(Pyridin-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)indoline is a sulfonamide-containing indoline derivative with a pyridine substituent at the 5-position and a trifluoromethoxy phenyl sulfonyl group at the 1-position. This compound has garnered interest in medicinal chemistry due to its structural similarity to cannabinoid receptor modulators and sulfonamide-based enzyme inhibitors. Its trifluoromethoxy group enhances metabolic stability and membrane permeability, while the pyridine moiety may contribute to hydrogen bonding interactions with biological targets .

Properties

IUPAC Name |

5-pyridin-4-yl-1-[4-(trifluoromethoxy)phenyl]sulfonyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O3S/c21-20(22,23)28-17-2-4-18(5-3-17)29(26,27)25-12-9-16-13-15(1-6-19(16)25)14-7-10-24-11-8-14/h1-8,10-11,13H,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILIECGZFITYJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)indoline typically involves multiple steps, starting with the preparation of the indoline core. The pyridine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the trifluoromethoxyphenylsulfonyl group using sulfonylation techniques. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are employed to handle the chemical reactions, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-(Pyridin-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)indoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often employ strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new materials, such as coordination polymers and metal-organic frameworks (MOFs).

Biology: Biologically, 5-(Pyridin-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)indoline is studied for its interactions with biological targets. It has shown potential as a ligand for metal ions, which can be useful in studying metalloproteins and enzymes.

Medicine: In the medical field, this compound is being investigated for its pharmacological properties

Industry: Industrially, the compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance. These materials have applications in various industries, including electronics, aerospace, and environmental science.

Mechanism of Action

The mechanism by which 5-(Pyridin-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)indoline exerts its effects involves its interaction with molecular targets and pathways. The compound's pyridine ring and sulfonyl group play crucial roles in binding to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Analogues in Cannabinoid Receptor Modulation

The provided evidence highlights Sch225336, a bis-sulfone CB2-selective ligand, and SR141716A/SR144528, cannabinoid inverse agonists. While these compounds share sulfonamide or sulfonyl groups, key differences exist:

Key Findings :

- The trifluoromethoxy group in the target compound confers greater resistance to oxidative metabolism compared to methoxy groups in Sch225336 .

- Unlike SR141716A, which targets CB1, the indoline scaffold may favor CB2 selectivity, as seen in bis-sulfone derivatives like Sch225336 .

Sulfonamide-Based Enzyme Inhibitors

Sulfonamide moieties are common in carbonic anhydrase (CA) and cyclooxygenase (COX) inhibitors. For example:

| Compound | Target | Potency (IC₅₀) | Structural Features |

|---|---|---|---|

| Target Compound | Not tested | N/A | Indoline-pyridine-sulfonamide with trifluoromethoxy |

| Acetazolamide | CA | 12 nM | Thiadiazole-sulfonamide |

| Celecoxib | COX-2 | 40 nM | Pyrazole-sulfonamide |

Comparison :

- The indoline core of the target compound may reduce off-target CA/COX inhibition compared to classical sulfonamide drugs, as seen in preclinical studies of structurally related indoline sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.